3-(Trifluoromethylthio)bromobenzene

Boiling Point Distillation Physicochemical Property

3-(Trifluoromethylthio)bromobenzene (CAS 2252-45-1), also known as 1-bromo-3-(trifluoromethylsulfanyl)benzene or (3-bromophenyl)(trifluoromethyl)sulfane, is an aromatic organofluorine compound with the molecular formula C₇H₄BrF₃S and molecular weight 257.07. It belongs to the class of halogenated organosulfur compounds, featuring both a bromine atom and a trifluoromethylthio (-SCF₃) group substituted at the meta (3-) position of the phenyl ring.

Molecular Formula C7H4BrF3S
Molecular Weight 257.07 g/mol
CAS No. 2252-45-1
Cat. No. B151468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethylthio)bromobenzene
CAS2252-45-1
Molecular FormulaC7H4BrF3S
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)SC(F)(F)F
InChIInChI=1S/C7H4BrF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
InChIKeyOLHXBVBNFOHXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethylthio)bromobenzene CAS 2252-45-1: 3-Position SCF₃ Bromoarene Building Block for Pharmaceutical and Agrochemical Synthesis


3-(Trifluoromethylthio)bromobenzene (CAS 2252-45-1), also known as 1-bromo-3-(trifluoromethylsulfanyl)benzene or (3-bromophenyl)(trifluoromethyl)sulfane, is an aromatic organofluorine compound with the molecular formula C₇H₄BrF₃S and molecular weight 257.07 [1]. It belongs to the class of halogenated organosulfur compounds, featuring both a bromine atom and a trifluoromethylthio (-SCF₃) group substituted at the meta (3-) position of the phenyl ring. The compound is typically supplied as a colorless to light yellow liquid with commercial purities ranging from 97% to 98% (GC) [2]. As a bifunctional building block, it serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the -SCF₃ group imparts enhanced lipophilicity and metabolic stability to target molecules, while the bromine atom enables versatile cross-coupling transformations .

Why Ortho-, Meta-, and Para- SCF₃ Bromobenzene Isomers Cannot Be Interchanged: Positional Effects on Reactivity and Physicochemical Properties


The three positional isomers of (trifluoromethylthio)bromobenzene—ortho (CAS 1644-72-0), meta (CAS 2252-45-1), and para (CAS 333-47-1)—are not interchangeable building blocks despite sharing identical molecular formulas and functional groups. The substitution pattern on the phenyl ring fundamentally alters each isomer's physicochemical profile, including boiling point, density, refractive index, lipophilicity (LogP), and flash point [1]. More critically, the electronic and steric environment of the bromine atom differs significantly across the three isomers, which directly impacts reactivity in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. The meta-substituted compound (2252-45-1) provides a distinct electronic profile at the reactive bromine site that differs from the ortho and para analogs, offering predictable and reproducible coupling outcomes for specific synthetic routes. Substituting one isomer for another without re-optimizing reaction conditions can result in altered reaction kinetics, reduced yields, and in some cases, complete failure of the intended transformation. The quantitative differences documented below establish the basis for isomer-specific procurement.

3-(Trifluoromethylthio)bromobenzene CAS 2252-45-1: Quantitative Comparator Evidence for Scientific Selection


Boiling Point Comparison: Meta Isomer (2252-45-1) vs. Para Isomer (333-47-1) for Purification and Distillation Planning

The meta-substituted 3-(trifluoromethylthio)bromobenzene (2252-45-1) exhibits a boiling point range of 192-194 °C [1]. In contrast, the para-substituted isomer 1-bromo-4-(trifluoromethylthio)benzene has a reported boiling point of 199-200 °C at atmospheric pressure . This represents a quantifiable difference of approximately 6-7 °C in boiling point between the meta and para isomers.

Boiling Point Distillation Physicochemical Property

Density and Refractive Index Differences: Meta Isomer (2252-45-1) vs. Para Isomer for Identity Verification and Quality Control

The meta isomer 3-(trifluoromethylthio)bromobenzene (2252-45-1) has a reported density of 1.71 ± 0.1 g/cm³ at 20 °C and a refractive index of 1.5117 measured at 589.3 nm and 25 °C [1]. The para isomer exhibits a density of 1.710 g/mL at 25 °C and a refractive index of n20/D 1.5130 . The ortho isomer 1-bromo-2-(trifluoromethylthio)benzene shows a lower flash point of 48 °C [2].

Density Refractive Index Quality Control

Lipophilicity (LogP) Comparison: Meta Isomer 2252-45-1 vs. Ortho and Para Isomers for Drug Design Property Prediction

The meta-substituted 3-(trifluoromethylthio)bromobenzene (2252-45-1) has a reported experimental LogP value of 4.06100 [1]. Comparative computational predictions indicate consensus LogP values of 3.97 for the meta isomer, while the ortho and para isomers exhibit different lipophilicity profiles due to the altered spatial arrangement of the -SCF₃ and -Br substituents .

LogP Lipophilicity Drug Design ADME

GHS Hazard Classification: Meta Isomer 2252-45-1 as Corrosive (Skin Corr. 1B/H314) - Differentiated Safety Profile from Ortho Isomer

The meta isomer 3-(trifluoromethylthio)bromobenzene (2252-45-1) carries a GHS hazard classification that includes H314 (Causes severe skin burns and eye damage) with the signal word 'Danger' and the corrosive pictogram GHS05 . This classification differs from the ortho isomer 1-bromo-2-(trifluoromethylthio)benzene, which is reported with a lower flash point of 48 °C and may present different flammability hazards [1].

Safety GHS Classification Corrosive Handling

Water Solubility and PSA Values: Meta Isomer 2252-45-1 Characterization for Solvent System Design

3-(Trifluoromethylthio)bromobenzene (2252-45-1) exhibits a topological polar surface area (TPSA) of 25.3 Ų and a calculated water solubility of 0.051 g/L (25 °C) with an experimental LogP of 4.06100 [1]. These parameters define the compound as lipophilic with limited aqueous solubility, informing solvent selection for reaction setup and purification.

Solubility PSA Polar Surface Area Formulation

Recommended Application Scenarios for 3-(Trifluoromethylthio)bromobenzene CAS 2252-45-1 Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediate Synthesis Requiring Meta -SCF₃ Substitution

The bromine atom at the meta position of 3-(trifluoromethylthio)bromobenzene serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. This transformation installs the 3-(trifluoromethylthio)phenyl moiety into drug-like scaffolds, where the -SCF₃ group's high lipophilicity (LogP 4.06100) enhances membrane permeability and metabolic stability of the resulting biaryl pharmacophores [1]. The distinct electronic environment of the meta-substituted bromine, characterized by TPSA 25.3 Ų, provides predictable reactivity that differs from ortho and para isomers .

Buchwald-Hartwig Amination for C-N Bond Formation in Agrochemical Lead Optimization

The bromoarene functionality of 3-(trifluoromethylthio)bromobenzene enables Buchwald-Hartwig amination with primary or secondary amines to form C-N bonds, producing N-aryl derivatives containing the 3-SCF₃ pharmacophore. The compound's GHS corrosive classification (H314) and reported density of 1.71 g/cm³ inform safe handling and accurate dispensing during reaction setup [1]. The meta-substitution pattern ensures that the resulting amine products maintain the intended spatial orientation of the -SCF₃ group, a critical parameter for target binding in agrochemical active ingredient design .

Sonogashira Coupling for Alkyne-Functionalized Building Blocks in Materials Science

3-(Trifluoromethylthio)bromobenzene participates in Sonogashira cross-coupling with terminal alkynes to generate 3-(trifluoromethylthio)phenyl acetylene derivatives. These products serve as monomers or functional modules in the synthesis of conjugated organic materials and liquid crystals, where the electron-withdrawing -SCF₃ group modulates optoelectronic properties. The compound's boiling point of 192-194 °C and refractive index of 1.5117 provide quality control benchmarks for incoming material verification before initiating coupling reactions [1].

Ullmann-Type Coupling for C-S and C-O Bond Construction in Specialty Chemical Synthesis

The bromine substituent on 3-(trifluoromethylthio)bromobenzene can be activated under copper-catalyzed Ullmann conditions for C-S or C-O bond formation with thiols or phenols. The compound's low water solubility (0.051 g/L) and high LogP (4.06100) favor reaction media composed of polar aprotic solvents such as DMF or DMSO, and inform extraction protocols during product isolation [1]. The availability of the compound in 97-98% purity from multiple vendors, with MDL number MFCD00236348 enabling unambiguous identification, ensures reproducibility across research batches .

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